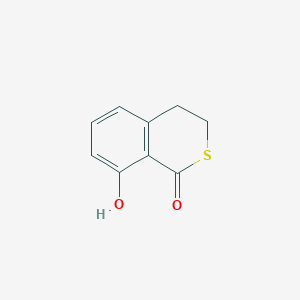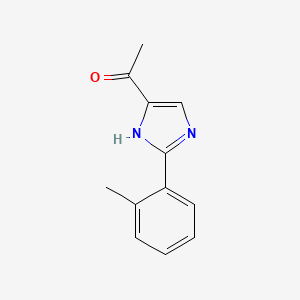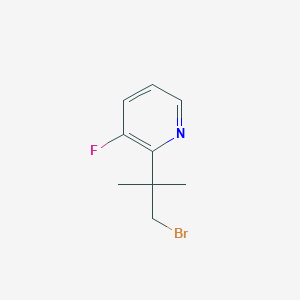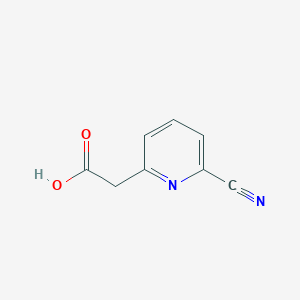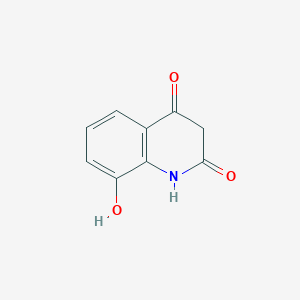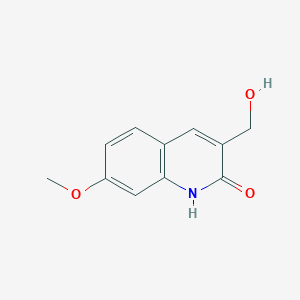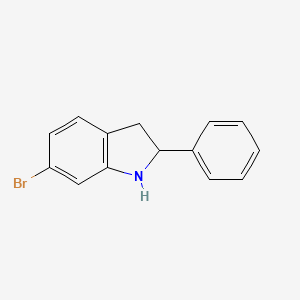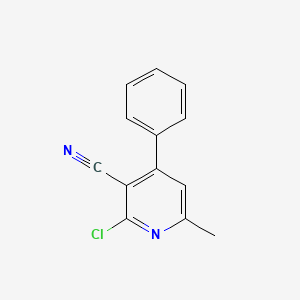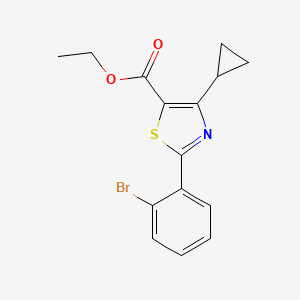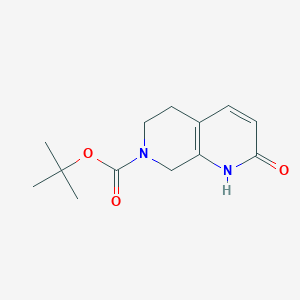
tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate: is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may be converted to more oxidized forms.
Reduction: Reduction reactions can convert it to more reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules and its effects on biological systems.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be a candidate for drug development, particularly if it shows activity against specific biological targets.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would require detailed studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
- 2-oxo-1,2-dihydroquinoline-3-carboxylate
- 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
- tert-Butyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
Uniqueness: tert-Butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is unique due to its specific structure, which includes a tert-butyl group and a naphthyridine ring system. This structure may confer unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
tert-butyl 2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)14-10(9)8-15/h4-5H,6-8H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
SZAZLNXTTLGQSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


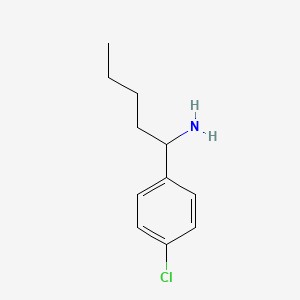
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
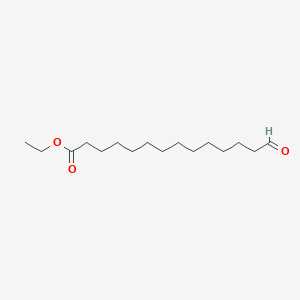
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
